1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane
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Overview
Description
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an azepane ring. The presence of these rings makes it a unique structure with potential applications in various fields of scientific research. The tosyl group attached to the pyrrolidine ring adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane typically involves multi-step organic reactions. One common method involves the reaction of 1-tosylpyrrolidine with a pyridine derivative under specific conditions. The reaction may require the use of catalysts and solvents such as trifluoroacetic acid, L-proline, and pyridine . The final step involves the formation of the azepane ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the tosyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may make it a candidate for studying biological processes and interactions.
Medicine: Its potential biological activity could be explored for the development of new drugs or therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its unique structure. The presence of the tosyl group and the various rings may allow it to bind to these targets and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as dipyridylpyrrole N-oxide ligands, have similar chemical properties and reactivity.
Uniqueness
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane is unique due to the combination of the pyrrolidine, pyridine, and azepane rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C22H29N3O2S |
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Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]azepane |
InChI |
InChI=1S/C22H29N3O2S/c1-18-8-11-20(12-9-18)28(26,27)25-16-6-7-21(25)19-10-13-22(23-17-19)24-14-4-2-3-5-15-24/h8-13,17,21H,2-7,14-16H2,1H3 |
InChI Key |
RWGIUUWKZFWEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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